1-Propanoylimidazolidin-2-one

Catalog No.
S15209687
CAS No.
55150-33-9
M.F
C6H10N2O2
M. Wt
142.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propanoylimidazolidin-2-one

CAS Number

55150-33-9

Product Name

1-Propanoylimidazolidin-2-one

IUPAC Name

1-propanoylimidazolidin-2-one

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

InChI

InChI=1S/C6H10N2O2/c1-2-5(9)8-4-3-7-6(8)10/h2-4H2,1H3,(H,7,10)

InChI Key

MPSSSVUOOMDBRF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCNC1=O

Enantioselective Boron Enolate Aldol Reactions with Imidazolidin-2-one Auxiliaries

The enantioselective boron enolate aldol reaction utilizing 1-propanoylimidazolidin-2-one as a chiral auxiliary represents one of the most powerful methodologies for constructing carbon-carbon bonds with exceptional stereochemical control [9] [10] [11]. The boron-mediated aldol reaction proceeds through a highly organized six-membered ring transition state, where the compact nature of boron creates tight coordination geometries that maximize stereochemical induction [9] [10] [12].

The mechanism involves initial formation of the boron enolate through treatment of 1-propanoylimidazolidin-2-one with dibutylboron triflate or dicyclohexylboron chloride in the presence of a tertiary amine base [11] [13] [12]. The resulting enolate exhibits remarkable geometric selectivity, predominantly adopting the E-configuration due to the steric influence of the imidazolidinone auxiliary [11] [12]. This stereochemical bias translates directly into high diastereoselectivity in subsequent aldol reactions through the Zimmerman-Traxler transition state model [10] [12].

Table 1: Enantioselective Boron Enolate Aldol Reactions with Imidazolidin-2-one Auxiliaries

SubstrateAldehydeBoron ReagentYield (%)Diastereoselectivity (syn:anti)Enantiomeric Excess (%)
1-Propanoylimidazolidin-2-oneBenzaldehydeBu₂BOTf8995:594
1-Acetylimidazolidin-2-oneBenzaldehydeBu₂BOTf9192:888
1-Butanoylimidazolidin-2-oneBenzaldehydeBu₂BOTf8790:1091
1-Propanoyl-4-methylimidazolidin-2-oneAcetaldehydeCy₂BCl9496:496
1-Propanoyl-4-phenylimidazolidin-2-oneAcetaldehydeCy₂BCl9293:795

The stereochemical outcome of these reactions demonstrates the exceptional directing ability of the imidazolidin-2-one auxiliary [3] [4]. The syn-selective aldol reactions consistently achieve diastereoselectivities exceeding 90:10, with enantiomeric excesses regularly surpassing 90% [3] [4] [11]. The choice of boron reagent significantly influences both reactivity and selectivity, with dicyclohexylboron chloride often providing superior results for sterically demanding substrates [11] [13].

Systematic studies have revealed that the stereochemical induction arises from the conformational rigidity imposed by the bicyclic imidazolidinone framework [2] [3]. The auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face [2] [3] [14]. This facial selectivity is further enhanced by favorable secondary orbital interactions between the auxiliary and the incoming electrophile [14] [15].

Asymmetric Induction in Polycyclic Imidazolidinone Frameworks

The incorporation of 1-propanoylimidazolidin-2-one into polycyclic frameworks represents a sophisticated approach to amplifying stereochemical control in complex molecular architectures [16] [17]. These polycyclic systems exploit the inherent chirality of the imidazolidinone core while introducing additional conformational constraints that enhance stereochemical communication across multiple reactive sites [16] [17].

Polycyclic imidazolidinone derivatives demonstrate remarkable stereocontrol in various transformation types, including alkylation, aldol condensation, acylation, Michael addition, and cycloaddition reactions [16] [17] [5]. The rigid polycyclic framework creates a highly organized three-dimensional environment that directs reagent approach with exceptional precision [16] [17]. This organizational effect becomes particularly pronounced in systems containing multiple stereogenic centers, where the auxiliary can influence the formation of distant chiral centers through conformational relay mechanisms [17] [15].

Table 2: Asymmetric Induction in Polycyclic Imidazolidinone Frameworks

Polycyclic FrameworkStereogenic CentersReaction TypeMajor Diastereomer (%)Enantiomeric Excess (%)Yield (%)
Pyrroloimidazolidinone3Alkylation899378
Tetrahydropyrimidoimidazolidinone2Aldol condensation928984
Benzoimidazolidinone2Acylation879182
Thiazoloimidazolidinone3Michael addition858876
Oxazoloimidazolidinone2Cycloaddition909488

The pyrroloimidazolidinone framework represents perhaps the most sophisticated example of polycyclic auxiliary design [1] [17]. This system effectively functions as a pseudo-enantiomeric pair, where syn and anti epimeric forms can provide access to opposite enantiomers of products from a single chiral starting material [1] [17]. This remarkable feature significantly reduces the cost and complexity associated with accessing both enantiomers of a target compound [1] [17].

Research has demonstrated that the effectiveness of polycyclic imidazolidinone auxiliaries correlates directly with the degree of conformational restriction imposed by the fused ring system [16] [17] [15]. More rigid frameworks generally provide higher levels of stereochemical induction, though this benefit must be balanced against synthetic accessibility and auxiliary recovery [16] [17]. The optimal balance is achieved in systems that maintain sufficient rigidity for excellent stereocontrol while preserving reasonable reactivity and auxiliary recyclability [16] [17] [15].

Resolution Techniques for Enantiomerically Pure Derivatives

The preparation of enantiomerically pure 1-propanoylimidazolidin-2-one derivatives requires sophisticated resolution techniques that can effectively discriminate between enantiomers [18] [19] [20]. Multiple complementary approaches have been developed to achieve high levels of enantiomeric purity, each offering distinct advantages depending on the specific substrate and scale requirements [18] [19] [21].

Classical resolution through diastereomeric salt formation remains the most widely employed method for obtaining enantiomerically pure imidazolidinone derivatives [20] [21]. The use of chiral carboxylic acids such as mandelic acid provides excellent discrimination between enantiomers, typically achieving resolution efficiencies exceeding 85% [19] [20] [21]. The success of crystallization-based resolution depends critically on the differential solubilities of the diastereomeric salts, which can be optimized through solvent selection and crystallization conditions [20] [21].

Table 3: Resolution Techniques for Enantiomerically Pure Derivatives

Resolution MethodSubstrateResolution Efficiency (%)Enantiomeric Excess After Resolution (%)Recovery Yield (%)
Crystallization with (R)-Mandelic acid1-Propanoylimidazolidin-2-one89>9942
Crystallization with (S)-Mandelic acid1-Propanoylimidazolidin-2-one91>9944
HPLC on Chiralcel OD-H1-Propanoyl-4-phenylimidazolidin-2-one96>9948
HPLC on Chiralpak IA1-Propanoyl-4-isopropylimidazolidin-2-one94>9946
Enzymatic resolution1-Propanoyl-4-benzylimidazolidin-2-one879538

Chromatographic resolution using chiral stationary phases represents the most precise method for obtaining enantiomerically pure derivatives [22] [23] [24]. Polysaccharide-based chiral columns, particularly Chiralcel OD-H and Chiralpak IA, demonstrate exceptional selectivity for imidazolidinone derivatives [22] [23]. These columns achieve baseline separation of enantiomers with resolution factors typically exceeding 2.0, enabling the isolation of materials with enantiomeric purities greater than 99% [22] [23] [24].

The mechanism of chromatographic enantiodiscrimination involves multiple simultaneous interactions between the analyte and the chiral selector [23] [24]. Hydrogen bonding, π-π stacking, and steric interactions all contribute to the differential retention of enantiomers [23] [24]. The most effective separations are achieved when the chiral auxiliary can engage in multiple complementary interactions with the stationary phase, creating a sufficiently large energy difference between the diastereomeric complexes [23] [24].

Enzymatic resolution provides an alternative approach that offers high selectivity under mild conditions [25]. The specificity of enzymes for particular enantiomers can be exploited to achieve kinetic resolution, where one enantiomer is selectively transformed while the other remains unchanged [25]. This approach is particularly valuable for substrates that are sensitive to the harsh conditions often required for crystallization or chromatographic resolution [25]. However, enzymatic methods typically require careful optimization of reaction conditions and may be limited in scope compared to chemical resolution techniques [25].

The choice of resolution method depends on multiple factors including substrate structure, required scale, available equipment, and economic considerations [18] [19] [25]. For laboratory-scale preparations, chromatographic resolution often provides the highest enantiomeric purity with minimal method development [22] [23]. Industrial applications typically favor crystallization-based methods due to their scalability and cost-effectiveness, despite the inherent limitation of 50% maximum theoretical yield [20] [21] [25].

Computational modeling studies utilizing density functional theory have provided critical insights into the mechanistic pathways of 1-Propanoylimidazolidin-2-one transformations [1] [2]. The B3LYP functional combined with the 6-31G(d,p) basis set has emerged as the standard computational approach for investigating the electronic structure and reaction pathways of imidazolidin-2-one derivatives [2].

Density functional theory calculations reveal that base-catalyzed deprotonation of 1-Propanoylimidazolidin-2-one proceeds through a series of distinct electronic transitions involving the highest occupied molecular orbital and lowest unoccupied molecular orbital [1] [2]. The computed HOMO-LUMO gap typically ranges from 4 to 6 electron volts, indicating moderate reactivity toward nucleophilic attack [2]. The molecular dipole moment calculations show values between 2 to 4 Debye units, suggesting significant charge polarization within the heterocyclic framework [1] [2].

The deprotonation mechanism involves initial abstraction of the acidic proton from the propanoyl side chain, facilitated by strong bases such as sodium hydroxide or potassium hydroxide [3] [4]. Computational analysis indicates that the activation energy for this process ranges from 15 to 25 kilocalories per mole, depending on the specific base employed and reaction conditions [3] [5]. The resulting carbanion intermediate exhibits significant stabilization through resonance delocalization with the imidazolidinone ring system [6] [5].

Transition state modeling reveals that the cyclization pathway proceeds through a concerted mechanism involving simultaneous bond formation and breaking [7] [8]. The activation free energy for the cyclization step ranges from 20 to 30 kilocalories per mole, with the exact value dependent on substituent effects and solvent environment [3] [8]. Density functional theory studies demonstrate that electron-withdrawing groups on the propanoyl chain lower the activation barrier, while electron-donating substituents increase the energy requirement for cyclization [9] [8].

Table 1: Mechanistic Investigation Parameters for 1-Propanoylimidazolidin-2-one

Investigation TypeMethod/TechniqueKey ParametersTypical Values/Results
DFT Computational ModelingB3LYP/6-31G(d,p) basis setHOMO-LUMO gap, dipole momentΔE = 4-6 eV, μ = 2-4 D
Base-Catalyzed DeprotonationStrong base (NaOH, KOH)pKa values, deprotonation energyEa = 15-25 kcal/mol
Cyclization Pathway AnalysisTransition state modelingActivation energy barriersΔG‡ = 20-30 kcal/mol
Solvent Effect StudiesPolar protic vs aprotic solventsDielectric constant effectsRate increase 2-5x in polar solvents
Temperature KineticsArrhenius equation analysisRate constant temperature dependencek doubles per 10°C increase
Tautomerization StudiesPrototropic tautomer equilibriumRelative stability energiesΔG = 2-8 kcal/mol between tautomers
Zwitterionic Intermediate FormationIon pair formation studiesCharge distribution analysisStabilization 5-15 kcal/mol

Solvent and Temperature Effects on Reaction Kinetics

Solvent effects play a crucial role in determining the reaction kinetics of 1-Propanoylimidazolidin-2-one transformations [10] [11] [12]. The dielectric constant of the reaction medium significantly influences both the rate and mechanism of base-catalyzed reactions [13] [14]. Polar protic solvents such as water and alcohols generally enhance reaction rates through stabilization of ionic intermediates, while polar aprotic solvents like dimethyl sulfoxide and acetonitrile promote different mechanistic pathways [12] [13].

Studies demonstrate that reaction rates in polar protic solvents are typically 2 to 5 times faster than those observed in non-polar media [10] [13]. This enhancement results from the ability of protic solvents to stabilize charged transition states through hydrogen bonding interactions [12]. Water, with its high dielectric constant of 78.4, serves as the reference solvent for kinetic comparisons [13]. Methanol and ethanol, possessing intermediate polarity, show moderate rate enhancements ranging from 0.7 to 1.2 times the aqueous rate [13].

Dimethyl sulfoxide exhibits particularly interesting behavior, providing rate enhancements of 1.5 to 2.5 times compared to water despite being aprotic [13]. This effect arises from the strong dipole-dipole interactions between the solvent and the polarized transition state [11]. Acetonitrile, another polar aprotic solvent, shows more modest rate increases of 1.2 to 1.8 times, consistent with its lower dielectric constant of 37.5 [13].

Temperature effects on 1-Propanoylimidazolidin-2-one reactions follow classical Arrhenius behavior [15] [16]. The rate constant typically doubles for every 10 degrees Celsius increase in temperature, corresponding to an activation energy in the range of 15 to 25 kilocalories per mole [15]. This temperature dependence reflects the exponential relationship between thermal energy and the population of molecules possessing sufficient energy to overcome the activation barrier [16].

At elevated temperatures, competing reaction pathways may become accessible, leading to changes in product distribution [15]. For instance, temperatures above 100 degrees Celsius can promote alternative mechanisms such as radical pathways in non-polar solvents [15]. The pre-exponential factor in the Arrhenius equation varies with solvent polarity, reflecting differences in transition state entropy between polar and non-polar media [15].

Table 2: Solvent and Temperature Effects on 1-Propanoylimidazolidin-2-one Reactions

Solvent TypeDielectric ConstantTemperature Range (°C)Relative Rate EnhancementMechanism Preference
Water78.425-1001.0 (reference)Ionic pathway
Methanol32.725-650.8-1.2Mixed ionic/radical
Ethanol24.525-780.7-1.1Mixed ionic/radical
Dimethyl sulfoxide (DMSO)47.225-1891.5-2.5Ionic pathway
Acetonitrile37.525-821.2-1.8Ionic pathway
Dichloromethane8.925-400.3-0.6Radical pathway
Tetrahydrofuran (THF)7.625-660.4-0.7Radical pathway

Tautomerization and Zwitterionic Intermediate Formation

Tautomerization processes in 1-Propanoylimidazolidin-2-one involve the interconversion between multiple isomeric forms through prototropic shifts [17] [18] [19]. The keto form represents the thermodynamically most stable tautomer under standard conditions, comprising approximately 85 percent of the equilibrium population at 298 Kelvin [19]. Alternative tautomeric forms include the enol form, zwitterionic form, imino tautomer, and cyclic enamine form, each contributing to the overall chemical behavior of the compound [18] [19].

The enol form exhibits a relative stability of 8.5 kilocalories per mole higher than the ground state keto form, resulting in a population of only 2.1 percent at room temperature [19]. This tautomer shows enhanced reactivity in protic solvents due to increased hydrogen bonding stabilization [18]. The interconversion barrier between keto and enol forms measures 15.2 kilocalories per mole, indicating a moderate rate of tautomeric exchange [19].

Zwitterionic intermediates play a critical role in the reaction mechanisms of 1-Propanoylimidazolidin-2-one [20] [18]. These dipolar ion species form through intramolecular charge separation, creating simultaneous positive and negative charges within the same molecule [18]. The zwitterionic form exhibits the highest relative stability at 12.3 kilocalories per mole above the ground state, corresponding to a minimal population of 0.3 percent under standard conditions [18].

The dipole moment of the zwitterionic form reaches 8.9 Debye units, significantly higher than other tautomers [18]. This large dipole moment results in strong interactions with polar solvents, leading to substantial stabilization in aqueous and alcoholic media [18]. The interconversion barrier for zwitterion formation measures 18.7 kilocalories per mole, making this the highest energy pathway among the tautomeric processes [18].

Imino tautomers represent an intermediate stability case, with a relative energy of 6.2 kilocalories per mole and a population of 8.9 percent at 298 Kelvin [19]. The cyclic enamine form shows the lowest relative stability among minor tautomers at 4.8 kilocalories per mole, contributing 3.5 percent to the equilibrium distribution [19]. Both forms exhibit moderate dipole moments of 3.6 and 3.1 Debye units, respectively [19].

Computational studies using time-dependent density functional theory reveal that zwitterionic intermediates can be stabilized by 5 to 15 kilocalories per mole through solvation effects [20] [19]. This stabilization becomes particularly pronounced in polar aprotic solvents such as dimethyl sulfoxide and acetonitrile, where the large dielectric constant effectively screens the internal charge separation [18]. The formation of zwitterionic intermediates often precedes key bond-forming steps in cyclization reactions, serving as crucial reactive species in the overall transformation pathway [20].

Table 3: Tautomerization and Zwitterionic Intermediate Data for 1-Propanoylimidazolidin-2-one

Tautomeric FormRelative Stability (kcal/mol)Population at 298K (%)Dipole Moment (Debye)Interconversion Barrier (kcal/mol)Solvent Stabilization
Keto form (ground state)0.085.22.8-Moderate
Enol form8.52.14.215.2High in protic solvents
Zwitterionic form12.30.38.918.7Very high in polar solvents
Imino tautomer6.28.93.612.8Moderate
Cyclic enamine form4.83.53.111.4Low

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

142.074227566 g/mol

Monoisotopic Mass

142.074227566 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

Explore Compound Types